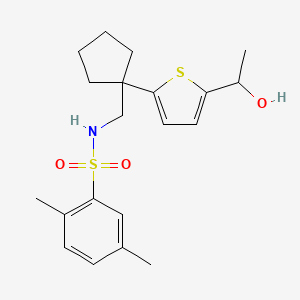

(Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

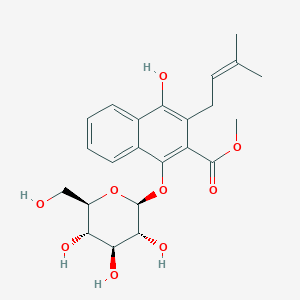

(Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

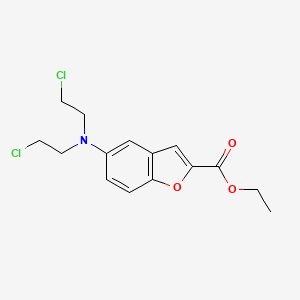

Alternative to Benzoquinone in Reactions

One of the notable applications of similar compounds involves their use as substitutes in chemical reactions, such as tert-butyl perbenzoate being an alternative for benzoquinone in Fujiwara-Moritani reactions. This highlights the potential utility of (Z)-tert-butyl derivatives in facilitating room-temperature reactions under mild conditions, thus enhancing the efficiency and scope of organic transformations (Liu & Hii, 2011).

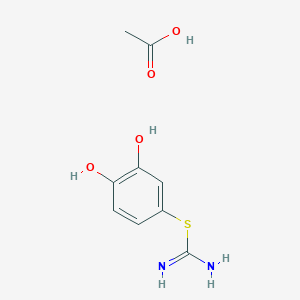

Electrochemical Studies

Electrochemical studies of compounds structurally related to (Z)-tert-butyl derivatives, like 4-tert-butylcatechol, have been explored to understand their behavior in methoxylation reactions. Such research provides insights into the electrochemical properties and reactions of tert-butyl based compounds, potentially leading to applications in electrochemical synthesis and modification of organic molecules (Nematollahi & Golabi, 2000).

Hydrogen-bonded Structures

Research on hydrogen-bonded chains and aggregates involving tert-butyl and methoxybenzyl groups, as found in certain pyrazole derivatives, could offer parallels in studying the structural chemistry of (Z)-tert-butyl derivatives. Understanding these molecular interactions can aid in the design of new materials and molecular assemblies with tailored properties (Abonía et al., 2007).

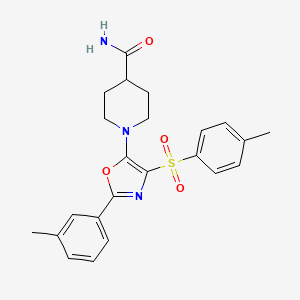

Dual Chemosensor Applications

A rhodamine-based compound with tert-butyl and methoxybenzyl components has been reported as a dual chemosensor for Zn2+ and Al3+ ions. This illustrates the potential for (Z)-tert-butyl derivatives to serve as sensitive and selective sensors for metal ions, which is crucial for environmental monitoring, biological research, and the development of diagnostic tools (Roy et al., 2019).

UV-Absorbent Properties

The synthesis of UV-absorbent materials like butyl methoxy-dibenzoylmethane (Parsol 1789) from tert-butyl based compounds underscores the application of (Z)-tert-butyl derivatives in creating sunscreen ingredients. These compounds can offer protection against harmful UV radiation, highlighting their importance in healthcare and cosmetic industries (Feng-qiang, 2011).

Mechanism of Action

Target of Action

The primary target of the compound (Z)-tert-butyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment that gives color to our skin, hair, and eyes .

Mode of Action

This compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanin synthesis pathway. By inhibiting tyrosinase, this compound reduces the conversion of tyrosine to melanin . This leads to a decrease in melanin production and a subsequent lightening of the skin .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in melanin content in cells . This can lead to a lightening of the skin, making this compound potentially useful in skin-whitening products .

Action Environment

Environmental factors such as UV light can increase melanogenesis, the process of melanin production . The efficacy and stability of this compound could potentially be influenced by these factors.

properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-16-9-10-17-18(12-16)27-19(21(17)24)11-14-5-7-15(25-4)8-6-14/h5-12H,13H2,1-4H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIWYGNWHQVRKT-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2693662.png)

![2-(2-Fluorophenyl)-4-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)

![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)